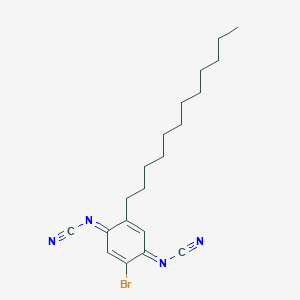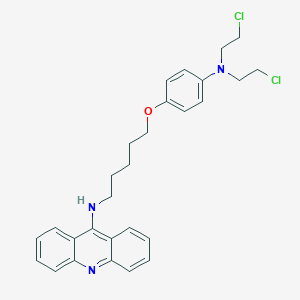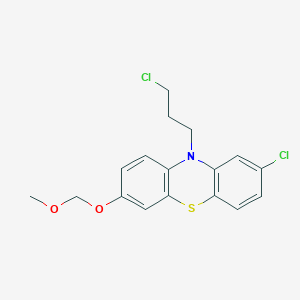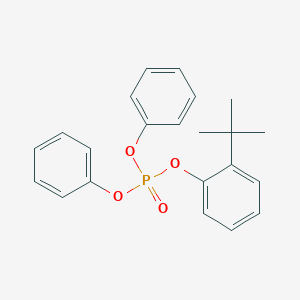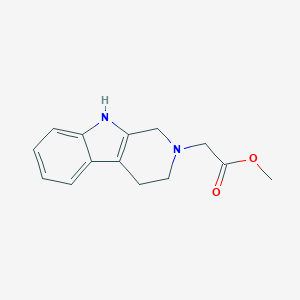![molecular formula C20H18FO2P B049315 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene CAS No. 114942-11-9](/img/structure/B49315.png)
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl gallate is an ester formed from 1-octanol and gallic acid. It is commonly used as an antioxidant and preservative in various food products, cosmetics, and pharmaceuticals. As a food additive, it is recognized under the E number E311 . Octyl gallate appears as a white powder with a characteristic odor and is very slightly soluble in water but soluble in alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl gallate is synthesized through the esterification of gallic acid with 1-octanol. The reaction typically involves heating gallic acid and 1-octanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed until the esterification is complete, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of octyl gallate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: Octyl gallate can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: While reduction reactions are less common, octyl gallate can be reduced under specific conditions.
Substitution: Octyl gallate can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with octyl gallate under appropriate conditions.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of octyl gallate.
Reduction: Reduced forms of octyl gallate.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl gallate has a wide range of applications in scientific research:
Wirkmechanismus
Octyl gallate exerts its effects primarily through its antioxidant properties. It inhibits the release of reactive oxygen species and the formation of neutrophil extracellular traps. This modulation of oxidative stress and inflammation is crucial in its potential therapeutic applications . Additionally, octyl gallate can reduce ATP levels and induce apoptosis in certain cell types, further contributing to its biological effects .
Similar Compounds:
Gallic Acid: The parent compound of octyl gallate, known for its antioxidant properties.
Propyl Gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetics.
Comparison:
Antioxidant Activity: Octyl gallate exhibits higher antioxidant activity compared to gallic acid due to its increased hydrophobicity, which enhances its ability to interact with lipid membranes.
Antibacterial Properties: Octyl gallate shows significant antibacterial activity against Helicobacter pylori, whereas gallic acid has a much higher minimum inhibitory concentration.
Eigenschaften
CAS-Nummer |
114942-11-9 |
|---|---|
Molekularformel |
C20H18FO2P |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
1-[3-[fluoro(methyl)phosphoryl]oxypropyl]pyrene |
InChI |
InChI=1S/C20H18FO2P/c1-24(21,22)23-13-3-6-14-7-8-17-10-9-15-4-2-5-16-11-12-18(14)20(17)19(15)16/h2,4-5,7-12H,3,6,13H2,1H3 |
InChI-Schlüssel |
ARQZZHQIJJMAQX-UHFFFAOYSA-N |
SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Kanonische SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Synonyme |
4-(1-pyrenyl)propyl methylphosphonofluoridate PyPMPF pyrenepropylmethylphosphonofluoridate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



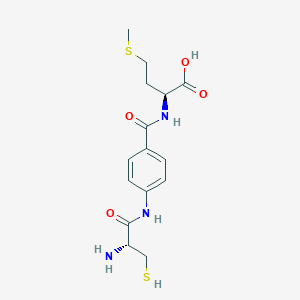
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
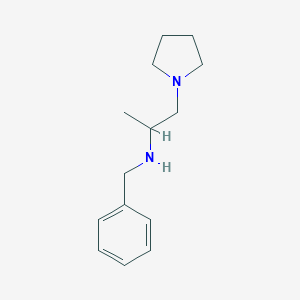
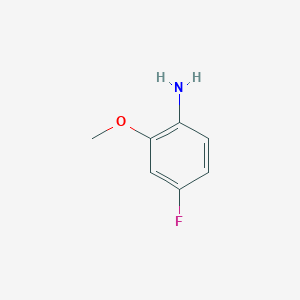


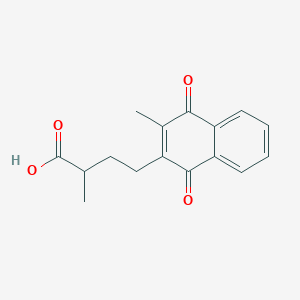
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
